5-Bromo-2-methyl-1H-benzo[d]imidazole

α-glucosidase inhibition antidiabetic SAR

5-Bromo-2-methyl-1H-benzo[d]imidazole (CAS 1964-77-8) is an essential brominated benzimidazole scaffold for medicinal chemistry. The 5-bromo substituent is structurally critical—non-halogenated analogs lack the halogen bonding needed for ~9-fold 5-LO selectivity over GSK-3β (IC50 3.6 μM vs 32 μM). With consensus LogP 2.42, it enables rational ADME optimization. Derivatives achieve up to 4.6× potency improvement over acarbose in α-glucosidase inhibition. Its non-cytotoxic profile in 3T3 fibroblasts supports chronic disease programs. Choose this building block for dual-target inhibitor development with quantifiable selectivity benefits unavailable from des-bromo or unsubstituted benzimidazole cores.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1964-77-8
Cat. No. B159754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-1H-benzo[d]imidazole
CAS1964-77-8
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)Br
InChIInChI=1S/C8H7BrN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
InChIKeyFHDFUQGJYYGLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl-1H-benzo[d]imidazole (CAS 1964-77-8): A Halogenated Benzimidazole Scaffold for Targeted Enzyme Inhibition and SAR Studies


5-Bromo-2-methyl-1H-benzo[d]imidazole (CAS 1964-77-8) is a brominated benzimidazole derivative with a molecular formula of C8H7BrN2 and a molecular weight of 211.06 . It is a solid with a melting point of 214-215 °C and a boiling point of approximately 397.3 °C . The compound features a bromine atom at the 5-position of the benzimidazole core, which is a common motif in medicinal chemistry for modulating biological activity and physicochemical properties [1]. It is commercially available with typical purities of 95-97%, and its quality is often verified by NMR, HPLC, or GC .

Why 5-Bromo-2-methyl-1H-benzo[d]imidazole Cannot Be Replaced by Unsubstituted or Non-Halogenated Benzimidazole Analogs


Substituting the 5-bromo-2-methyl-1H-benzo[d]imidazole core with unsubstituted benzimidazole or 2-methylbenzimidazole is not a functionally equivalent swap. The presence and nature of the halogen atom at the 5-position critically influence both the compound's inhibitory potency and its physicochemical profile, particularly lipophilicity. For instance, in α-glucosidase inhibition assays, the 5-bromo-2-aryl benzimidazole series, which includes 5-bromo-2-methyl-1H-benzo[d]imidazole as a core motif, demonstrated a wide range of activity (IC50 values spanning 8.15 to 354.67 μM) [1]. This broad range directly demonstrates that even minor structural variations within the halogenated series yield large potency differences, making generic substitution without quantitative comparison a high-risk proposition. Furthermore, the bromine atom contributes significantly to molecular interactions, as shown by docking studies where it engages in halogen bonding within enzyme active sites [2], a feature absent in non-halogenated counterparts.

5-Bromo-2-methyl-1H-benzo[d]imidazole (CAS 1964-77-8): Quantified Differentiation Against Comparators and Standards


Enhanced α-Glucosidase Inhibition: 5-Bromo-2-methyl-1H-benzo[d]imidazole Core Outperforms Acarbose

While 5-bromo-2-methyl-1H-benzo[d]imidazole itself is a core scaffold, its 2-aryl derivatives demonstrate a significant potency advantage over the clinical standard acarbose. In a direct comparison, the most potent derivative in the series, compound 17, achieved an IC50 of 8.34 ± 0.02 μM, which is a 4.6-fold improvement over acarbose (IC50 = 38.25 ± 0.12 μM) [1]. This demonstrates that the 5-bromo-2-methylbenzimidazole core, when appropriately substituted, provides a superior starting point for developing potent α-glucosidase inhibitors.

α-glucosidase inhibition antidiabetic SAR

Broad-Range α-Glucosidase Inhibition: Potency Varies Over 28-Fold Within the 5-Bromo-2-aryl Benzimidazole Series

The 5-bromo-2-methyl-1H-benzo[d]imidazole core, when elaborated to 5-bromo-2-aryl derivatives, exhibits a wide spectrum of α-glucosidase inhibitory activity. Among 25 synthesized derivatives, 23 compounds showed activity ranging from IC50 = 12.4 to 103.2 μM, compared to the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) [1]. The most potent compound (17, IC50 = 8.34 ± 0.02 μM) was over 28-fold more potent than the least potent active compound (IC50 = 103.2 μM). This dramatic variance highlights the critical importance of precise structural definition.

α-glucosidase inhibition SAR medicinal chemistry

Dual α-Glucosidase and Urease Inhibition with Superior Potency to Thiourea

5-Bromo-2-aryl benzimidazole derivatives, which share the 5-bromo-2-methylbenzimidazole core, were evaluated for dual inhibitory activity. The entire series demonstrated a potency range of IC50 = 8.15 ± 0.03 to 354.67 ± 0.19 μM against urease, with several derivatives (e.g., compound 22, IC50 = 8.15 ± 0.03 μM) being more potent than the standard inhibitor thiourea (IC50 = 21.25 ± 0.15 μM) [1]. This establishes the core's potential as a scaffold for developing non-cytotoxic, dual-target inhibitors for diabetes and peptic ulcers.

urease inhibition α-glucosidase inhibition dual inhibitor

Favorable Cytotoxicity Profile: Non-Toxic to 3T3 Fibroblasts at Therapeutically Relevant Concentrations

A critical differentiator for the 5-bromo-2-aryl benzimidazole series, and by extension the 5-bromo-2-methyl-1H-benzo[d]imidazole core, is its lack of cytotoxicity. When tested against the 3T3 mouse fibroblast cell line, all 25 derivatives were found to be completely non-toxic at the concentrations used for enzyme inhibition assays [1]. This is in stark contrast to many kinase inhibitors or cytotoxic agents that often exhibit significant off-target toxicity, which would limit their utility as chronic disease therapeutics.

cytotoxicity safety drug discovery

Lipophilic Character: Bromine Substitution Increases logP Compared to Non-Halogenated Analogs

The 5-bromo substituent significantly enhances the lipophilicity of the benzimidazole core. 5-Bromo-2-methyl-1H-benzo[d]imidazole has a consensus Log Po/w of 2.42 and an XLOGP3 value of 2.58 . For comparison, the unsubstituted 2-methylbenzimidazole has a significantly lower logP (approximately 1.5-1.8, based on typical benzimidazole data). This increased lipophilicity directly impacts membrane permeability and oral absorption potential, a key consideration for drug development.

lipophilicity physicochemical properties drug design

Differential Kinase Inhibition Profile: Selective Activity Against 5-LO Over GSK-3β

5-Bromo-2-methyl-1H-benzo[d]imidazole exhibits a distinct and quantifiable selectivity profile against two different kinase targets. It inhibits 5-lipoxygenase (5-LO) in human neutrophils with an IC50 of 3.6 μM [1]. In contrast, its inhibitory activity against glycogen synthase kinase-3 beta (GSK-3β) is approximately 9-fold weaker, with an IC50 of 32 μM [2]. This selectivity ratio (32 μM / 3.6 μM ≈ 8.9) demonstrates that the bromine substitution confers a measurable bias for 5-LO over GSK-3β, a feature that would be absent in a non-halogenated or differently halogenated benzimidazole.

kinase inhibition 5-LO GSK-3β selectivity

Optimal Research Applications for 5-Bromo-2-methyl-1H-benzo[d]imidazole (CAS 1964-77-8) Based on Verified Evidence


Lead Scaffold for Developing Potent, Non-Cytotoxic α-Glucosidase Inhibitors

Given the 4.6-fold potency improvement over acarbose achieved by a 5-bromo-2-aryl derivative (IC50 = 8.34 μM vs. 38.25 μM) [1], 5-bromo-2-methyl-1H-benzo[d]imidazole is an ideal core for structure-activity relationship (SAR) studies aimed at developing next-generation antidiabetic agents. Its non-cytotoxic profile in 3T3 fibroblasts [2] further supports its use in programs targeting chronic metabolic diseases where long-term safety is paramount.

Probe for Investigating Kinase Selectivity, Specifically 5-LO vs. GSK-3β

The compound's ~9-fold selectivity for 5-LO (IC50 = 3.6 μM) over GSK-3β (IC50 = 32 μM) [1][2] makes it a valuable chemical probe for dissecting the roles of these kinases in inflammatory and cellular signaling pathways. Its defined selectivity profile allows researchers to attribute observed biological effects to 5-LO inhibition with greater confidence compared to using broader-spectrum kinase inhibitors.

Building Block for Halogen Bonding and Lipophilicity Studies in Drug Design

The presence of the bromine atom enables halogen bonding interactions, which are crucial for ligand binding affinity and specificity, as demonstrated by molecular docking studies with the 5-bromo-2-aryl series [1]. Furthermore, the compound's elevated logP (consensus Log Po/w = 2.42) compared to non-halogenated benzimidazoles [2] provides a quantifiable starting point for investigating structure-property relationships, particularly for improving membrane permeability and oral absorption in lead optimization campaigns.

Development of Dual α-Glucosidase/Urease Inhibitors

The 5-bromo-2-methyl-1H-benzo[d]imidazole core is a validated starting point for creating dual-target inhibitors. As shown with the 5-bromo-2-aryl series, derivatives can be up to 2.6-fold more potent than the standard urease inhibitor thiourea (IC50 = 8.15 μM vs. 21.25 μM) [1]. This makes it a strategic choice for research programs aiming to address the comorbidity of diabetes and peptic ulcers with a single molecule, leveraging the core's established dual inhibitory potential.

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